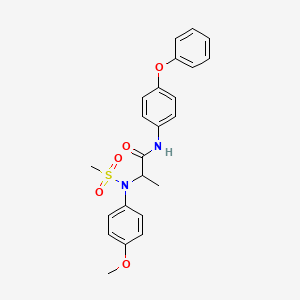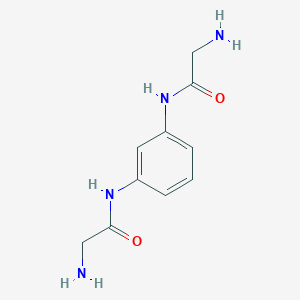![molecular formula C19H24N4O B4919637 2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B4919637.png)
2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carboxamide, also known as QNB, is a potent muscarinic acetylcholine receptor antagonist. It is commonly used in scientific research to study the muscarinic acetylcholine receptor system, which plays a crucial role in the regulation of various physiological and pathological processes in the body.
Mécanisme D'action
2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carboxamide acts as a competitive antagonist of the muscarinic acetylcholine receptor system. It binds to the receptor site and prevents acetylcholine from binding, thereby blocking the downstream signaling pathways that are activated by acetylcholine. This results in a range of physiological effects, depending on the specific subtype of muscarinic receptor that is affected.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, depending on the specific subtype of muscarinic receptor that is affected. For example, blockade of the M1 subtype can lead to cognitive impairment, while blockade of the M2 subtype can lead to increased heart rate and decreased cardiac output. Blockade of the M3 subtype can lead to smooth muscle relaxation and decreased gastrointestinal motility.
Avantages Et Limitations Des Expériences En Laboratoire
2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carboxamide is a potent and selective muscarinic receptor antagonist, making it a valuable tool for studying the muscarinic acetylcholine receptor system. Its high affinity for the receptor site allows for precise manipulation of the system, and its selectivity for specific receptor subtypes allows for targeted studies of specific physiological processes. However, this compound also has limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are many potential future directions for research involving 2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carboxamide, including:
1. Further exploration of the role of specific muscarinic receptor subtypes in various physiological and pathological processes.
2. Development of new compounds that target specific muscarinic receptor subtypes with greater selectivity and potency.
3. Investigation of the potential therapeutic applications of muscarinic receptor antagonists, particularly in the treatment of cognitive disorders and cardiovascular disease.
4. Exploration of the potential use of this compound and other muscarinic receptor antagonists as tools for studying the interactions between the muscarinic acetylcholine receptor system and other physiological systems in the body.
Méthodes De Synthèse
2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carboxamide can be synthesized through a multi-step process, starting with the reaction of quinoxaline with 1,3-dibromopropane to form 6-bromoquinoxaline. This compound is then reacted with 2,3,3-trimethylaziridine in the presence of a base to form the azabicyclo[3.2.1]octane ring system. The resulting compound is then converted to this compound through a series of reactions involving carboxylation and amidation.
Applications De Recherche Scientifique
2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carboxamide is widely used in scientific research to study the muscarinic acetylcholine receptor system. It is particularly useful in the study of the M1, M2, and M3 subtypes of muscarinic receptors, which are involved in the regulation of various physiological and pathological processes in the body, including cardiovascular function, smooth muscle contraction, and cognitive function.
Propriétés
IUPAC Name |
2,3,3-trimethyl-N-quinoxalin-6-yl-6-azabicyclo[3.2.1]octane-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-12-13-8-15(10-19(12,2)3)23(11-13)18(24)22-14-4-5-16-17(9-14)21-7-6-20-16/h4-7,9,12-13,15H,8,10-11H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRNWAADRHLVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(CC1(C)C)N(C2)C(=O)NC3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chlorobenzyl 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoate](/img/structure/B4919558.png)

![4-[5-(2,4-dichlorophenoxy)pentyl]morpholine](/img/structure/B4919583.png)

![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B4919599.png)

![1-(4-butoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4919613.png)
![11-(2-furyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4919616.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrazinamine](/img/structure/B4919640.png)

![7-amino-5-(3-fluorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4919663.png)

![N-(4-ethoxyphenyl)-N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]nicotinamide](/img/structure/B4919677.png)
![1-[(4-bromo-2-thienyl)methyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4919692.png)
